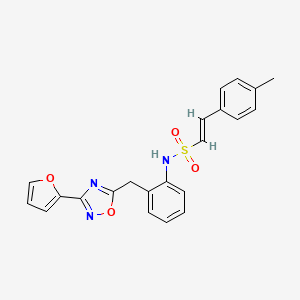

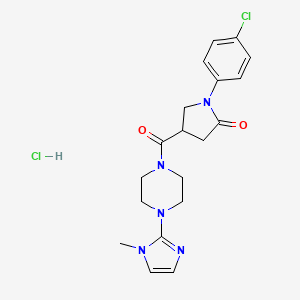

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond angles, bond lengths, and the overall shape of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying the physical properties such as melting point, boiling point, density, etc., and chemical properties such as reactivity, stability, etc.科学的研究の応用

Dual Regulator of Tumor Necrosis Factor-alpha and Interleukin-10

A study highlights the discovery of a pyrimidylpiperazine derivative, acting as a dual cytokine regulator, significantly inhibiting tumor necrosis factor-alpha (TNF-alpha) while augmenting interleukin-10 (IL-10) production. This dual action offers a promising approach for treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease by modulating the immune response (Fukuda et al., 2000).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

Research into pyrimidinones and oxazinones synthesized from citrazinic acid demonstrated significant antimicrobial properties. These compounds, developed through a series of chemical reactions, showed comparable activity to standard antibiotics like streptomycin and fusidic acid, underscoring their potential as new antimicrobial agents (Hossan et al., 2012).

Inhibition of Ribonucleotide Reductase by Acyclonucleoside Hydroxamic Acids

A study on N-hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides revealed their potential as antitumor agents through the inhibition of ribonucleoside diphosphate reductase (RDPR). These compounds, though less potent than hydroxyurea, show promise in cancer treatment due to their ability to inhibit a key enzyme involved in DNA synthesis (Farr et al., 1989).

Synthesis and Biological Evaluation of 1H-Benzimidazole Derivatives

A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines showcased antibacterial and cytotoxic properties. These compounds, developed through a novel synthetic pathway, were evaluated against various bacterial strains and the human Caucasian promyelocytic leukemia (HL-60) cell line, revealing moderate to significant activity (Noolvi et al., 2014).

Cycloheximide and Protein Synthesis Inhibition

Research into the effects of cycloheximide on protein synthesis in mammalian cells demonstrated its specific inhibitory action on the transfer of amino acids to polypeptides in rat liver extracts. This study provides insights into the mechanism of action of cycloheximide, distinguishing it from drugs like puromycin and underscoring its utility in biological research (Ennis & Lubin, 1964).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.

将来の方向性

This involves speculating on the potential future applications or studies involving the compound based on its known properties and behaviors.

Please consult with a chemist or a relevant expert for detailed information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.

特性

IUPAC Name |

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10-7-13(18)16(9-14-10)8-12(17)15-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLBIWGXUPSHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701947.png)

![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)

![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)

![6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B2701955.png)

![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)

![(4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B2701963.png)